molecular formula C22H27NO6S B6961013 Ethyl 3-[[4-(cyclopentyloxymethyl)phenyl]sulfamoyl]-4-methoxybenzoate

Ethyl 3-[[4-(cyclopentyloxymethyl)phenyl]sulfamoyl]-4-methoxybenzoate

Cat. No.: B6961013
M. Wt: 433.5 g/mol
InChI Key: APGRMBARIKGOAF-UHFFFAOYSA-N
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Description

Ethyl 3-[[4-(cyclopentyloxymethyl)phenyl]sulfamoyl]-4-methoxybenzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of Ethyl 3-[[4-(cyclopentyloxymethyl)phenyl]sulfamoyl]-4-methoxybenzoate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core benzoate structure, followed by the introduction of the sulfamoyl group and the cyclopentyloxymethyl substituent. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 3-[[4-(cyclopentyloxymethyl)phenyl]sulfamoyl]-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound

Scientific Research Applications

Ethyl 3-[[4-(cyclopentyloxymethyl)phenyl]sulfamoyl]-4-methoxybenzoate has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.

    Medicine: Researchers may investigate its potential therapeutic effects, such as its ability to inhibit specific enzymes or modulate biological pathways.

    Industry: The compound can be used in the development of new materials, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-[[4-(cyclopentyloxymethyl)phenyl]sulfamoyl]-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-[[4-(cyclopentyloxymethyl)phenyl]sulfamoyl]-4-methoxybenzoate can be compared with other similar compounds, such as:

  • Ethyl 3-[[4-(methoxymethyl)phenyl]sulfamoyl]-4-methoxybenzoate
  • Ethyl 3-[[4-(cyclopropylmethyl)phenyl]sulfamoyl]-4-methoxybenzoate
  • Ethyl 3-[[4-(cyclohexylmethyl)phenyl]sulfamoyl]-4-methoxybenzoate

These compounds share similar structural features but differ in the specific substituents attached to the phenyl ring

Properties

IUPAC Name

ethyl 3-[[4-(cyclopentyloxymethyl)phenyl]sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6S/c1-3-28-22(24)17-10-13-20(27-2)21(14-17)30(25,26)23-18-11-8-16(9-12-18)15-29-19-6-4-5-7-19/h8-14,19,23H,3-7,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGRMBARIKGOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)COC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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